CB30865

描述

CB30865 is a highly potent cytotoxic compound that was discovered during the development of thymidylate synthase inhibitors as anticancer agents . It is known for its subnanomolar inhibition of nicotinamide phosphoribosyltransferase, an enzyme present in the NAD biosynthetic pathway . This compound has shown significant promise in cancer research due to its unique mechanism of action and high cytotoxicity .

准备方法

化学反应分析

CB30865 undergoes several types of chemical reactions, including inhibition of thymidylate synthase and nicotinamide phosphoribosyltransferase . Common reagents used in these reactions include organic solvents and catalysts . The major products formed from these reactions are cytotoxic compounds that exhibit high potency against various cancer cell lines . The compound’s cytotoxicity is not sensitive to the addition of a panel of metabolites, indicating a unique mechanism of action .

科学研究应用

Anticancer Potential

CB30865 has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Its effectiveness in inhibiting cell growth has been demonstrated across various human and mouse cell lines.

Case Studies

- A study involving the NCI anticancer drug-discovery screen revealed that this compound displayed an activity pattern inconsistent with known anti-tumor agents, suggesting a novel mechanism of action .

- In experiments with resistant cell lines, this compound maintained its efficacy even in the presence of thymidine, contrasting with other compounds that lost effectiveness under similar conditions .

Research in Cellular Metabolism

Recent studies have explored the role of this compound in cellular metabolism, particularly its interaction with nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis.

Target Identification

- Chemical proteomics has established Nampt as a molecular target for this compound, indicating its potential role in manipulating cellular metabolism to enhance cytotoxicity against cancer cells .

Implications for Cancer Therapy

- By targeting Nampt, this compound may disrupt metabolic pathways essential for cancer cell survival, providing a dual mechanism of action: inhibiting DNA synthesis while also affecting metabolic processes .

Comparative Efficacy

To further illustrate the potential of this compound, the following table compares its efficacy against other similar compounds:

| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | 156 | Thymidylate synthase inhibitor | Maintains activity despite resistance |

| CB300179 | 508 | Thymidylate synthase inhibitor | Reduced potency with thymidine |

| CB300189 | 250 | Thymidylate synthase inhibitor | Reduced potency with thymidine |

作用机制

The mechanism of action of CB30865 involves the inhibition of nicotinamide phosphoribosyltransferase, an enzyme present in the NAD biosynthetic pathway . This inhibition leads to a decrease in NAD levels, which in turn affects the energy metabolism of cancer cells . The compound’s cytotoxicity is due to its subnanomolar inhibition of nicotinamide phosphoribosyltransferase, which is essential for the survival of cancer cells . The molecular targets and pathways involved include the NAD biosynthetic pathway and the enzymes that depend on NAD for their activity .

相似化合物的比较

CB30865 is unique among similar compounds due to its high potency and unique mechanism of action . Similar compounds include other quinazoline-based thymidylate synthase inhibitors, such as CB300179 and CB300189 . These compounds also exhibit cytotoxicity, but this compound is significantly more potent and has a different mechanism of action . The major difference lies in the position of the nitrogen in the pyridine ring, which affects the compound’s cytotoxicity and mechanism of action .

生物活性

CB30865, a compound identified as a potent cytotoxic agent, primarily targets nicotinamide phosphoribosyltransferase (Nampt). This enzyme plays a critical role in the NAD+ biosynthesis pathway, which is essential for cellular metabolism and energy production. The inhibition of Nampt has been explored as a therapeutic strategy in cancer treatment due to the metabolic dependencies of cancer cells on NAD+.

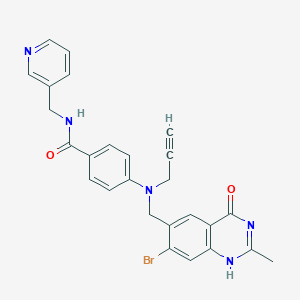

This compound is characterized by its unique molecular structure, which includes a 3-pyridylmethylamide substituent that is crucial for its activity. The compound's effectiveness is attributed to its ability to inhibit Nampt, leading to decreased NAD+ levels and subsequent induction of apoptosis in cancer cells.

Key Structural Features:

- A Region : 3-pyridylmethylamide substituent critical for activity.

- D Region : Small unsaturated groups enhance potency.

- E Region : Requires a quinazolin-4-one or 1,2,3-benzotriazin-4-one group for activity.

Biological Activity Data

The biological activity of this compound has been assessed through various assays and studies. Below is a summary of key findings:

Case Studies and Research Findings

- Fleischer et al. (2019) conducted a study using chemical proteomics to identify Nampt as the target of this compound. Their findings demonstrated that the compound effectively reduces cell viability in ovarian cancer cells through apoptosis induction.

- In Vivo Studies : Additional studies have shown that this compound does not result in significant weight loss in animal models, indicating a favorable safety profile compared to other NAMPT inhibitors like FK866, which have shown dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues .

- Comparative Analysis : Research comparing this compound with other NAMPT inhibitors highlighted its superior potency and lower toxicity profile, making it a promising candidate for further clinical development .

属性

IUPAC Name |

4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNBLWMBWXIKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432117 | |

| Record name | CB30865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206275-15-2 | |

| Record name | CB30865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。